2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,3-dimethoxyphenylmethyl group.
Attachment of the Ethoxyethanol Chain: The substituted piperazine is then reacted with ethylene oxide under basic conditions to introduce the ethoxyethanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyethanol chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways . The ethoxyethanol chain may enhance the compound’s solubility and bioavailability, facilitating its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a chlorophenyl group instead of a dimethoxyphenyl group.
2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Contains a bromophenyl group instead of a dimethoxyphenyl group.
Uniqueness
The presence of the 2,3-dimethoxyphenyl group in 2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol imparts unique electronic and steric properties, potentially enhancing its interaction with specific biological targets and improving its pharmacokinetic profile .
Properties
IUPAC Name |
2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-21-16-5-3-4-15(17(16)22-2)14-19-8-6-18(7-9-19)10-12-23-13-11-20/h3-5,20H,6-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFDZVAUHZJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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